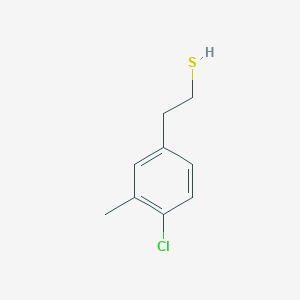

2-(4-Chloro-3-methylphenyl)ethanethiol

CAS No.:

Cat. No.: VC13514709

Molecular Formula: C9H11ClS

Molecular Weight: 186.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClS |

|---|---|

| Molecular Weight | 186.70 g/mol |

| IUPAC Name | 2-(4-chloro-3-methylphenyl)ethanethiol |

| Standard InChI | InChI=1S/C9H11ClS/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 |

| Standard InChI Key | TYLGAXXRPQXKCK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)CCS)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)CCS)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(4-Chloro-3-methylphenyl)ethanethiol has a molecular weight of 186.70 g/mol and the IUPAC name 2-(4-chloro-3-methylphenyl)ethanethiol. Its structure consists of a benzene ring substituted with a chlorine atom at the para position and a methyl group at the meta position, linked to an ethanethiol chain (-CH-CH-SH). Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | CHClS |

| SMILES | CC1=C(C=CC(=C1)CCS)Cl |

| InChI | InChI=1S/C9H11ClS/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 |

| InChIKey | TYLGAXXRPQXKCK-UHFFFAOYSA-N |

The chlorine atom enhances the compound’s electrophilic substitution reactivity, while the methyl group influences steric and electronic effects on the aromatic ring.

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthesis route involves reacting 4-chloro-3-methylbenzyl chloride with sodium hydrosulfide (NaSH) in polar aprotic solvents like dimethylformamide (DMF) or ethanol. The reaction proceeds via nucleophilic displacement of the chloride by the hydrosulfide ion:

Key parameters include:

-

Temperature: 60–80°C for optimal yield.

-

Solvent: DMF enhances reaction efficiency due to its high polarity.

-

Purification: Column chromatography or distillation isolates the product.

Physicochemical Properties

Physical State and Stability

The compound is a liquid at room temperature with a boiling point estimated >200°C. It exhibits limited water solubility (<1 g/L) but is miscible with organic solvents like ethanol and dichloromethane. Stability concerns include:

-

Light Sensitivity: Prolonged exposure to UV light may degrade the thiol group.

-

Oxidation: Susceptible to air oxidation, forming disulfides.

Spectroscopic Data

-

IR Spectroscopy: Strong S-H stretch near 2550 cm; C-Cl stretch at 750 cm.

-

NMR: H NMR signals include a triplet for the -SH proton (δ 1.4 ppm) and aromatic protons (δ 6.8–7.2 ppm).

Reactivity and Functional Transformations

Thiol-Specific Reactions

The -SH group participates in characteristic reactions:

-

Oxidation: Forms disulfides (R-S-S-R) with HO or I.

-

Metal Coordination: Binds to transition metals (e.g., Au, Hg) via thiolate formation, relevant in catalysis.

Aromatic Ring Reactivity

The chloro-methylphenyl group undergoes electrophilic substitution:

-

Nitration: Yields nitro derivatives under HNO/HSO.

-

Friedel-Crafts Alkylation: Limited by the electron-withdrawing Cl substituent.

Comparative Analysis with Analogous Thiols

| Compound | Substituents | Key Differences |

|---|---|---|

| 2-(4-Chlorophenyl)ethanethiol | Cl at para | Lacks methyl, lower steric hindrance |

| 2-(3-Methylphenyl)ethanethiol | CH at meta | Higher solubility, reduced electrophilicity |

The dual substitution in 2-(4-Chloro-3-methylphenyl)ethanethiol balances electronic and steric effects, enabling unique reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume